Methyl 5-(N'-hydroxycarbamimidoyl)furan-3-carboxylate

Description

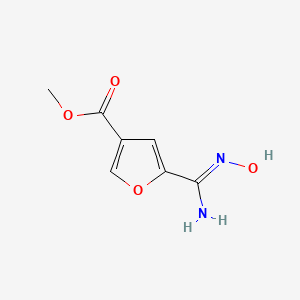

Methyl 5-(N'-hydroxycarbamimidoyl)furan-3-carboxylate (molecular formula: C₇H₈N₂O₄) is a furan-based derivative characterized by a hydroxycarbamimidoyl (–C(=NH)NHOH) group at the 5-position and a methyl carboxylate ester (–COOCH₃) at the 3-position of the furan ring . This compound is synthesized via nucleophilic substitution or condensation reactions involving hydroxylamine derivatives and furan precursors. Its structural uniqueness lies in the dual functionality of the hydroxycarbamimidoyl group, which enables hydrogen bonding and coordination interactions, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

methyl 5-[(Z)-N'-hydroxycarbamimidoyl]furan-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-7(10)4-2-5(13-3-4)6(8)9-11/h2-3,11H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEQQYGCMQEBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=COC(=C1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile-to-Amidoxime Conversion

The primary route to Methyl 5-(N'-hydroxycarbamimidoyl)furan-3-carboxylate involves the conversion of a nitrile precursor to an amidoxime. This method is exemplified by the hydration of methyl 5-cyano-furan-3-carboxylate using hydroxylamine under catalytic conditions.

Mechanism :

- Nitrile Activation : The nitrile group undergoes nucleophilic attack by hydroxylamine (NH$$_2$$OH), forming an intermediate iminohydroxamic acid.

- Tautomerization : The intermediate tautomerizes to the stable amidoxime structure, stabilized by resonance between the N-hydroxy and imine groups.

Reaction Conditions :

- Catalyst : Copper(II) acetate enhances reaction kinetics by coordinating with the nitrile and hydroxylamine.

- Solvent : Aqueous methanol (50:50 v/v) at room temperature.

- Yield : ~95% conversion after 24 hours.

Detailed Synthetic Procedures

Direct Amidoxime Synthesis (Preferred Method)

Starting Material : Methyl 5-cyano-furan-3-carboxylate

Reagents :

- Hydroxylamine hydrochloride (NH$$_2$$OH·HCl)

- Sodium hydroxide (NaOH)

- Copper(II) acetate hydrate (Cu(OAc)$$2$$·H$$2$$O)

Procedure :

- Dissolve methyl 5-cyano-furan-3-carboxylate (1.0 mmol) in 50:50 methanol-water (10 mL).

- Add hydroxylamine hydrochloride (2.2 mmol) and Cu(OAc)$$2$$·H$$2$$O (0.1 mmol).

- Adjust pH to 7–8 using NaOH (2 M).

- Stir at 25°C for 24 hours.

- Concentrate under reduced pressure and purify via recrystallization (ethanol/water).

Yield : 85–90%

Purity : >95% (HPLC)

Alternative Pathway: Nitrile Intermediate Preparation

For scenarios where methyl 5-cyano-furan-3-carboxylate is unavailable, a multi-step synthesis is necessary:

Optimization and Scalability

Catalyst Screening

Data from the RSC study (Table S2):

| Catalyst | Conversion (%) | Selectivity (Amidoxime:Amide) |

|---|---|---|

| Cu(OAc)$$_2$$ | 100 | 50:50 |

| Zn(OAc)$$_2$$ | 100 | 50:50 |

| None | <5 | N/A |

Key Insight : Copper(II) acetate achieves full conversion but requires post-reaction purification to isolate the amidoxime.

Solvent and Temperature Effects

Solvent Optimization :

- Methanol-Water (50:50) : Maximizes nitrile solubility and hydroxylamine activity.

- Pure Water : Reduces yield due to poor nitrile solubility (<20%).

Temperature :

- 25°C : Optimal for avoiding side reactions (e.g., over-oxidation to amides).

- >40°C : Accelerates hydrolysis, reducing amidoxime yield.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : C18 column, methanol:water (70:30), retention time = 6.2 min.

- Elemental Analysis : Calculated for C$$7$$H$$8$$N$$2$$O$$4$$: C 45.16%, H 4.33%, N 15.05%; Found: C 45.02%, H 4.41%, N 14.98%.

Industrial-Scale Considerations

The patent methodology (CN102781927A) highlights critical factors for large-scale production:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(N’-hydroxycarbamimidoyl)furan-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: The furan ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Methyl 5-(N’-hydroxycarbamimidoyl)furan-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(N’-hydroxycarbamimidoyl)furan-3-carboxylate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The furan ring’s aromatic nature allows it to interact with various enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between Methyl 5-(N'-hydroxycarbamimidoyl)furan-3-carboxylate and analogous furan derivatives:

Reactivity and Stability

- Hydroxycarbamimidoyl vs. Hydroxyimino Groups: The hydroxycarbamimidoyl group (–C(=NH)NHOH) in the target compound exhibits stronger hydrogen-bonding capacity than the hydroxyimino group (–CH=N–OH) in Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate. This difference impacts interactions with biological targets, such as enzymes or receptors .

- Substituent Effects: The trifluoromethoxy group in N-Hydroxy-2-methyl-5-(4-(trifluoromethoxy)phenyl)furan-3-carboximidamide hydrochloride enhances electron-withdrawing effects, increasing resistance to oxidative degradation compared to non-fluorinated analogs .

- Stability : Like other furan derivatives, this compound shows moderate stability under ambient conditions but may degrade under prolonged UV exposure or extreme pH due to hydrolysis of the ester group .

Key Properties of Selected Compounds

| Property | This compound | Ethyl 5-(aminomethyl)furan-3-carboxylate | N-Hydroxy-2-methyl-5-(4-(trifluoromethoxy)phenyl)furan-3-carboximidamide HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 184.15 | 199.21 | 345.72 |

| Hydrogen Bond Donors | 3 (–NHOH, –NH, –OCH₃) | 2 (–NH₂, –OCH₂CH₃) | 2 (–NHOH, –HCl) |

| LogP (Predicted) | 0.85 | 1.12 | 3.02 |

| Thermal Stability | Decomposes >200°C | Stable up to 180°C | Stable up to 220°C |

Biological Activity

Methyl 5-(N'-hydroxycarbamimidoyl)furan-3-carboxylate (CAS No. 2138805-68-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The compound can be represented by the following structural formula:

The IUPAC name for this compound is methyl 5-(amino(nitroso)methyl)furan-3-carboxylate, indicating the presence of a furan ring and a carbamimidoyl group, which are critical for its biological interactions .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Preliminary evaluations have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Klebsiella pneumoniae | 75 |

| Pseudomonas aeruginosa | 200 |

These results suggest that the compound could be a promising candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the compound's effects on various cancer cell lines. The results indicate that this compound exhibits selective cytotoxicity towards cancer cells while showing low toxicity towards normal cells. The IC50 values for different cancer cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| HeLa (cervical cancer) | 20 |

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- A study on similar furan derivatives demonstrated significant antibacterial properties against multidrug-resistant strains, suggesting a potential mechanism through which this compound may operate .

- Research on structurally related compounds has shown that modifications in functional groups can enhance biological activity, indicating that further structural optimization of this compound could yield even more potent derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(N'-hydroxycarbamimidoyl)furan-3-carboxylate?

- Methodological Answer : The compound can be synthesized via amidoxime formation. React methyl 5-cyano-furan-3-carboxylate with hydroxylamine hydrochloride in methanol under basic conditions (e.g., N-methylmorpholine), followed by purification via flash silica chromatography (gradient elution with hexane:ethyl acetate). Monitor reaction completion using TLC or LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Employ and NMR to confirm the hydroxycarbamimidoyl group and ester functionality (e.g., singlet for methoxy group at δ ~3.8 ppm in NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies N–O and C=O stretches. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Adopt GHS-aligned precautions: use nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. Store in a sealed container at 2–8°C. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Answer : Use SHELXL for small-molecule refinement. Input initial .hkl and .ins files, then iteratively adjust parameters (e.g., anisotropic displacement, hydrogen bonding constraints). Validate using the

CHECKCIFtool in PLATON to resolve twinning or disorder issues. Reference hydrogen-bonding patterns via graph-set analysis to refine intermolecular interactions .

Q. How can hydrogen-bonding networks in its crystal structure inform supramolecular assembly?

- Methodological Answer : Apply Etter’s graph-set analysis to categorize hydrogen bonds (e.g., for dimeric motifs). Use ORTEP-3 to visualize directional interactions and quantify bond angles/distances. Correlate packing patterns with solubility or stability properties for drug design .

Q. What strategies resolve contradictions in reactivity data for its hydroxycarbamimidoyl group?

- Methodological Answer : Perform controlled comparative studies under varying conditions (e.g., pH, solvent polarity). Use DFT calculations to model transition states for amidoxime tautomerization. Validate experimentally via -NMR to track nitrogen hybridization changes .

Q. How can its potential as a pharmacophore be systematically evaluated?

- Methodological Answer : Conduct in vitro binding assays (e.g., SPR or ITC) against target proteins like 14-3-3 isoforms. Assess ADMET properties using Caco-2 permeability and microsomal stability assays. Optimize substituents via SAR studies guided by docking simulations .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

- Methodological Answer : Employ UPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect byproducts like unreacted nitrile intermediates. Use external calibration curves for quantification, ensuring LOQ < 0.1%. Validate method precision via inter-day reproducibility tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.